2-(2-methoxyphenoxy)-N'-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide
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Overview
Description
2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a methoxyphenoxy group, a pyrazole ring, and an acetohydrazide moiety. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the methoxyphenoxy intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.
Synthesis of the pyrazole ring: The pyrazole ring is synthesized through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Coupling of intermediates: The methoxyphenoxy intermediate is then coupled with the pyrazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of 2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide can be compared with similar compounds such as:
2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide analogs: These compounds have similar structures but with slight modifications, leading to different chemical and biological properties.
Other pyrazole derivatives: Compounds containing the pyrazole ring but with different substituents, which may exhibit different activities and applications.
The uniqueness of 2-(2-methoxyphenoxy)-N’-(3-methyl-1H-pyrazole-5-carbonyl)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N'-[2-(2-methoxyphenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-9-7-10(16-15-9)14(20)18-17-13(19)8-22-12-6-4-3-5-11(12)21-2/h3-7H,8H2,1-2H3,(H,15,16)(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBVWQGRGKUVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NNC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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